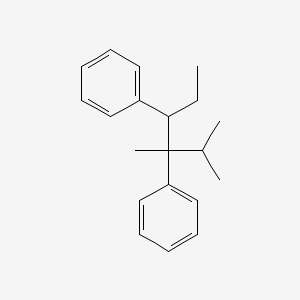
1,1'-(2,3-Dimethylhexane-3,4-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene is an organic compound with the molecular formula C20H26. It is a derivative of hexane, featuring two benzene rings attached to a dimethylhexane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene typically involves the reaction of 2,3-dimethylhexane with benzene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}6 + \text{C}8\text{H}{18} \xrightarrow{\text{AlCl}3} \text{C}{20}\text{H}{26} + \text{HCl} ]
Industrial Production Methods
Industrial production of 1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
- 3,4-Dimethyl-3,4-diphenylhexane
Uniqueness
1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
62972-73-0 |
|---|---|
Fórmula molecular |
C20H26 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(2,3-dimethyl-4-phenylhexan-3-yl)benzene |
InChI |
InChI=1S/C20H26/c1-5-19(17-12-8-6-9-13-17)20(4,16(2)3)18-14-10-7-11-15-18/h6-16,19H,5H2,1-4H3 |
Clave InChI |
RYICYNDRTWLWAN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(C)(C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















